

Spectroscopic Profile of Ethyl 2-methyl-4-pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: *B044335*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-methyl-4-pentenoate** (C8H14O2), a fatty acid ester.^{[1][2]} The information is intended for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- IUPAC Name: ethyl 2-methylpent-4-enoate^[1]
- Molecular Formula: C8H14O2^[1]
- Molecular Weight: 142.20 g/mol ^[1]
- CAS Number: 53399-81-8^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.7	m	1H	H-4
~5.0	m	2H	H-5
~4.1	q	2H	-OCH ₂ CH ₃
~2.5	m	1H	H-2
~2.2	m	2H	H-3
~1.2	t	3H	-OCH ₂ CH ₃
~1.1	d	3H	C2-CH ₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~176	C=O (ester)
~135	C-4
~116	C-5
~60	-OCH ₂ CH ₃
~41	C-2
~39	C-3
~17	C2-CH ₃
~14	-OCH ₂ CH ₃

Note: The exact chemical shifts are influenced by the solvent and the fatty acid chain's structure.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of an ester is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3).^[3] For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.^[3]
- **Filtration:** To ensure a homogeneous solution, filter the sample through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube if any solid particles are present.^[3]
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Acquisition:** Tune the spectrometer to the appropriate nucleus (^1H or ^{13}C). Acquire the spectrum using a standard single-pulse experiment.^[3] For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.^[3]
- **Processing:** Process the raw data by applying Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2970	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1180	Strong	C-O stretch (ester)

Note: The IR spectrum of a liquid sample can be obtained neat (without a solvent).

Experimental Protocol for IR Spectroscopy (Neat Liquid)

- Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Analysis: Place the "sandwich" plate into the sample holder of the IR spectrometer.
- Data Acquisition: Record the spectrum. A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.
- Cleaning: After analysis, clean the salt plates with a suitable solvent (e.g., acetone or isopropanol) and store them in a desiccator.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

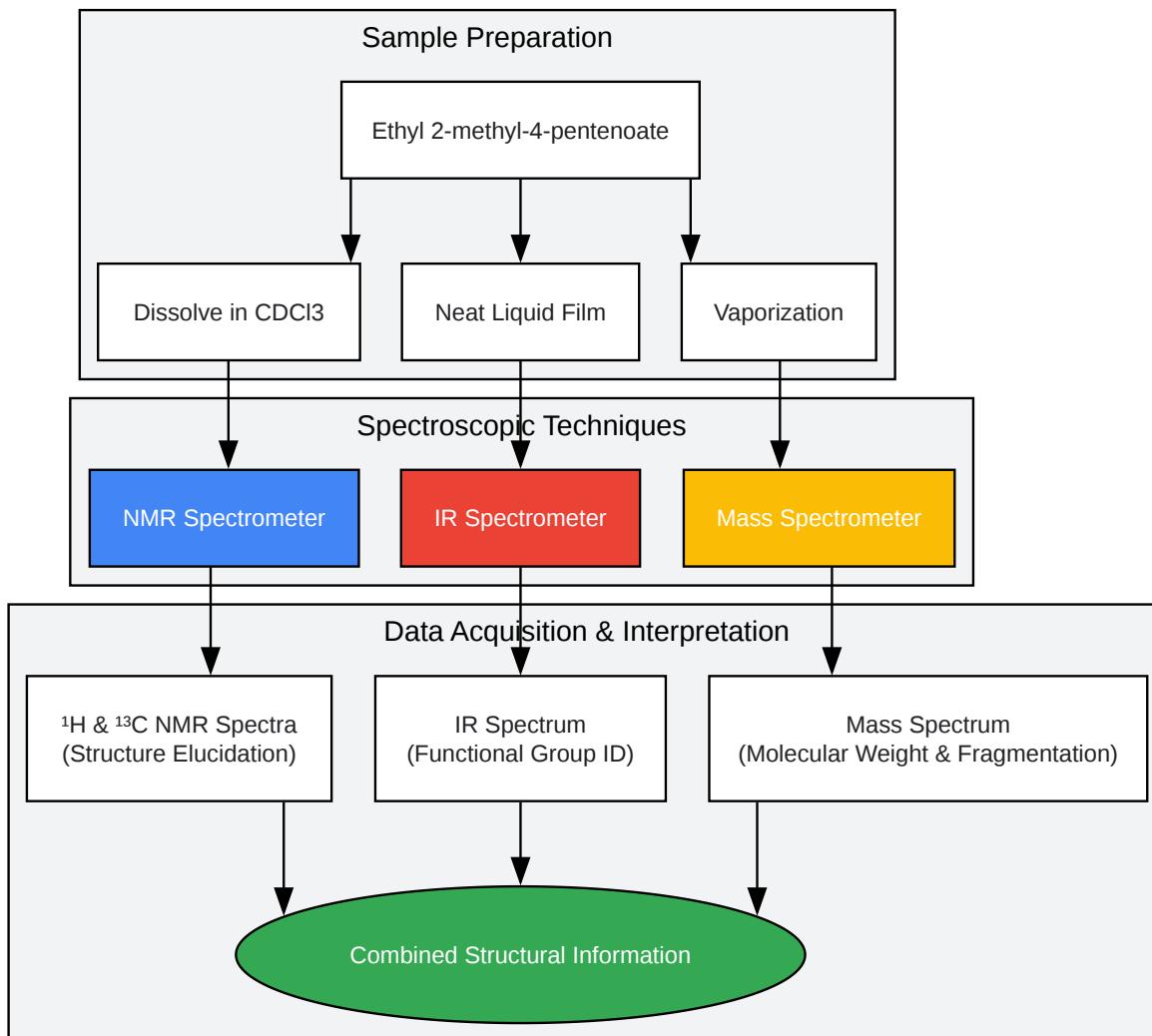
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

- Molecular Ion (M^+): $m/z = 142$
- Key Fragments (predicted): $m/z = 113, 97, 69, 41$

Experimental Protocol for Mass Spectrometry (Electron Ionization)

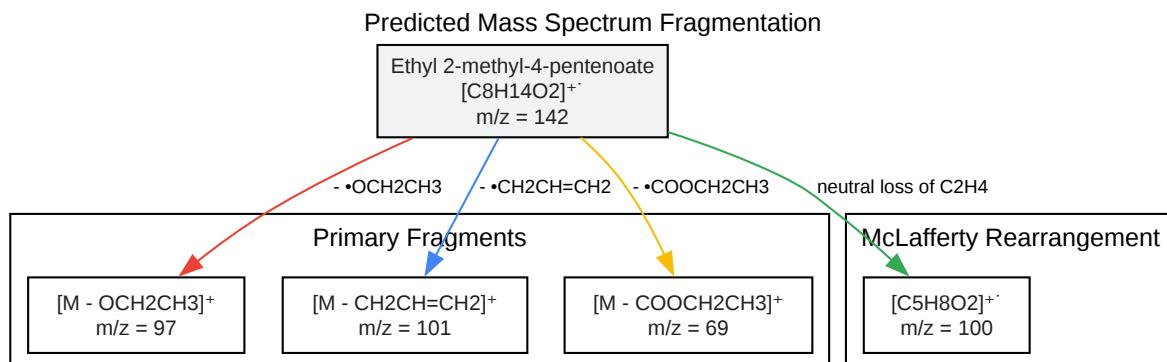
- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.


- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: A detector counts the number of ions at each m/z value.
- Spectrum Generation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.


Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of Ethyl 2-methyl-4-pentenoate

This diagram illustrates a plausible fragmentation pathway for **Ethyl 2-methyl-4-pentenoate** under electron ionization conditions.

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of **Ethyl 2-methyl-4-pentenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-methyl-4-pentenoate | C₈H₁₄O₂ | CID 62024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethyl (±)-2-methyl-4-pentenoate (HMDB0029761) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-methyl-4-pentenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044335#spectroscopic-data-of-ethyl-2-methyl-4-pentenoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com